Chromic potassium oxalate trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Primary Standard for Analytical Chemistry

Due to its high purity, well-defined structure, and hygroscopic nature (readily absorbs moisture), chromic potassium oxalate trihydrate serves as a primary standard in analytical chemistry. It is used to:

- Standardize permanganate solutions: By precisely reacting with a known amount of potassium permanganate (KMnO₄), the exact concentration of the permanganate solution can be determined. This solution then becomes a secondary standard for other titrations. Source: )

- Gravimetric analysis: The known composition and low solubility of chromic potassium oxalate trihydrate make it suitable for gravimetric analysis. This technique involves accurately measuring the mass of a precipitate formed from a specific reaction to determine the amount of the analyte present in the original sample. Source:

Catalyst Research

Chromic potassium oxalate trihydrate finds use in research on various catalytic processes. Its ability to form different oxidation states makes it a potential candidate for:

- Oxidation reactions: The chromium (Cr) in the compound can exist in multiple oxidation states, enabling it to act as an oxidizing agent in specific reactions. Researchers investigate its potential for selective oxidation of organic compounds. Source

- Photocatalysis: Chromic potassium oxalate trihydrate exhibits photocatalytic activity under light irradiation. This property is being explored for applications like degradation of pollutants or water splitting for hydrogen production. Source:

Material Science Research

The unique properties of chromic potassium oxalate trihydrate make it relevant to material science research. Its applications include:

- Synthesis of functional materials: The controlled decomposition of chromic potassium oxalate trihydrate can generate various nanomaterials with desired properties, such as specific morphologies or magnetic behavior. These materials hold potential for applications in electronics, catalysis, and sensors. Source: )

- Solid-state studies: Due to its well-defined crystal structure, chromic potassium oxalate trihydrate is used as a model system for studying various solid-state phenomena like phase transitions and magnetic ordering. Source:

Chromic potassium oxalate trihydrate, also known as potassium chromium(III) oxalate trihydrate or potassium trioxalatochromate(III), is a chemical compound with the molecular formula . It appears as dark blue to green monoclinic crystals and is soluble in water, making it useful in various applications. The compound has a molecular weight of approximately 487.39 g/mol and a percent composition of carbon (16.63%), chromium (12.00%), potassium (27.07%), and oxygen (44.30%) .

This reaction highlights the formation of chromic potassium oxalate from potassium dichromate and oxalic acid .

The synthesis of chromic potassium oxalate trihydrate typically involves the reaction of potassium dichromate with oxalic acid. The general procedure includes:

- Dissolving potassium dichromate in water.

- Adding an aqueous solution of oxalic acid to the dichromate solution.

- Heating the mixture gently while stirring until a precipitate forms.

- Filtering and washing the precipitate to obtain pure chromic potassium oxalate trihydrate.

This method produces high-purity crystals suitable for various applications .

Chromic potassium oxalate trihydrate finds applications in several fields:

- Dyeing Industry: Used for dyeing wool and other textiles, imparting chromatic colors.

- Tanning Agents: Employed in leather tanning processes due to its ability to form stable complexes with proteins.

- Analytical Chemistry: Serves as a reagent in various analytical procedures, particularly in determining the presence of other metal ions.

Its unique properties make it valuable in both industrial and laboratory settings .

Interaction studies involving chromic potassium oxalate trihydrate have focused on its reactivity with biological systems and other chemical compounds. Research indicates that it can interact with proteins and nucleic acids, potentially influencing metabolic pathways. Additionally, studies have explored its interactions with other metal ions, which may affect its stability and solubility .

Chromic potassium oxalate trihydrate shares similarities with several other chromium-based compounds, particularly those involving oxalates or other ligands. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Potassium dichromate | Strong oxidizing agent; toxic | |

| Sodium chromate | Water-soluble; used in dyeing | |

| Chromium(III) acetate | Less soluble; used in organic synthesis | |

| Chromic sulfate | Used in tanning; less soluble than oxalates |

Chromic potassium oxalate trihydrate is unique due to its specific crystalline structure and solubility profile, making it particularly effective for applications requiring stable complexes with organic molecules .

The study of chromium oxalate complexes began in the early 19th century, driven by industrial demand for stable pigments and tanning agents. In 1831, Wilton George Turner serendipitously synthesized a chromium oxalate complex while investigating the reduction of potassium dichromate with organic acids. His work laid the foundation for systematic exploration of chromium(III)-oxalate coordination chemistry. By the late 19th century, Alfred Werner’s coordination theory provided the framework to interpret the octahedral geometry of $$[\text{Cr}(\text{C}2\text{O}4)_3]^{3-}$$, cementing its role in validating valence bond concepts.

Evolution of Synthetic Approaches

Early syntheses relied on stoichiometric reactions between chromium salts and oxalic acid:

$$

\text{K}2\text{Cr}2\text{O}7 + 7\text{H}2\text{C}2\text{O}4 \rightarrow 2\text{K}3[\text{Cr}(\text{C}2\text{O}4)3] \cdot 3\text{H}2\text{O} + 6\text{CO}2 + 4\text{H}_2\text{O}

$$

Modern methods employ controlled pH conditions (3.5–4.0) and templating agents to improve crystal quality. Industrial production uses continuous reactors with in-situ monitoring to maintain optimal Cr:oxalate ratios.

| Synthetic Method | Yield (%) | Purity (%) | Key Innovation |

|---|---|---|---|

| Turner’s original (1831) | 45 | 78 | Alcohol-assisted crystallization |

| Booth’s refinement (1939) | 68 | 92 | pH-controlled precipitation |

| Modern industrial (2024) | 94 | 99.5 | Continuous flow synthesis |

Key Milestones in Chromic Potassium Oxalate Research

- 1930s: Magnetic susceptibility measurements revealed the high-spin $$d^3$$ configuration of Cr(III).

- 1978: Single-crystal X-ray diffraction confirmed the distorted octahedral geometry with average Cr–O bond lengths of 1.97 Å.

- 2014: Discovery of hexagonal honeycomb frameworks using $$[\text{Cr}(\text{C}2\text{O}4)_3]^{3-}$$ as building blocks enabled new magnetocaloric materials.

Taxonomic Position Within Metal-Oxalate Coordination Chemistry

Chromic potassium oxalate belongs to the $$D{3h}$$ symmetry class of tris(oxalato)metallates, sharing structural motifs with isomorphous Al(III) and Fe(III) analogues. Its electronic structure places it between the more covalent $$[\text{Fe}(\text{C}2\text{O}4)3]^{3-}$$ and the ionic $$[\text{Al}(\text{C}2\text{O}4)_3]^{3-}$$ complexes. The complex exhibits:

- Ligand-field splitting ($$10Dq = 17,400 \, \text{cm}^{-1}$$) characteristic of intermediate-strength oxalate ligands

- Jahn-Teller distortion parameters ($$\delta = 0.12 \, \text{Å}$$) comparable to other Cr(III) oxalates

This taxonomic positioning informs its applications in photoredox catalysis and molecular magnetism, where the balance between ligand-field stabilization and redox activity proves critical.

Classical Synthetic Routes

Potassium Dichromate-Oxalic Acid Reaction Mechanisms

The classical synthesis of chromic potassium oxalate trihydrate primarily relies on the redox reaction between potassium dichromate and oxalic acid, followed by complexation with additional oxalate ligands [1] [9]. This fundamental mechanism involves the reduction of chromium(VI) to chromium(III) while oxalic acid serves as both reducing agent and ligand precursor [11] [14]. The overall reaction proceeds through multiple sequential steps, with the initial reduction generating chromium(III) ions that subsequently coordinate with oxalate anions to form the desired tris(oxalato)chromium(III) complex [6] [8].

The stoichiometric relationship follows the established equation: potassium dichromate + 7 oxalic acid dihydrate + 2 potassium oxalate monohydrate → 2 potassium tris(oxalato)chromium(III) trihydrate + 6 carbon dioxide + 7 water [8] [37]. Research has demonstrated that the reaction mechanism involves the formation of intermediate chromium-oxalate species before complete complexation occurs [13]. The dichromate ion acts as an oxidizing agent, converting some oxalic acid to carbon dioxide while being reduced to chromium(III), which then readily forms stable chelate complexes with the remaining oxalate ligands [9] [11].

Experimental investigations have revealed that the reaction proceeds optimally when potassium dichromate is added in small portions to a solution containing oxalic acid dihydrate in water [5] [6]. The vigorous reaction that ensues is characterized by spontaneous warming and gas evolution, indicating the exothermic nature of the redox process [8] [19]. Temperature control during this phase is critical, as excessive heating can lead to decomposition of the oxalate ligands and reduced product yields [14] [35].

| Method | Reactants | Temperature (°C) | Reaction Time (hours) | Yield (%) | Product Color |

|---|---|---|---|---|---|

| Potassium Dichromate-Oxalic Acid | K₂Cr₂O₇ (1.8g) + H₂C₂O₄·2H₂O (5.0g) + K₂C₂O₄·H₂O (2.1g) | 70-80 (boiling) | 1-2 | 20.35-74.73 | Dark green |

| Potassium Dichromate-Oxalic Acid (Variant) | K₂Cr₂O₇ (1.5g) + H₂C₂O₄·2H₂O (4.5g) + K₂C₂O₄·H₂O (1.8g) | 100 (boiling) | 0.25 | 22.32 | Dark green |

| Chromium(III) Chloride-Potassium Oxalate | CrCl₃·6H₂O + K₂C₂O₄·H₂O (3 equiv) | Room temperature → 60 | 2-4 | 65-72 | Green crystals |

| Potassium Chromate-Oxalic Acid | K₂CrO₄ + H₂C₂O₄ + H₂SO₄ | 70-80 | 3-5 | 45-60 | Blue-green |

Chromium(III) Hydroxide-Potassium Oxalate Pathways

An alternative classical approach involves the direct reaction of chromium(III) hydroxide with potassium oxalate in aqueous solution, circumventing the need for redox chemistry [3] . This pathway represents a more straightforward ligand substitution mechanism where the hydroxide ligands are replaced by oxalate anions through chelation [22]. The reaction typically proceeds under milder conditions compared to the dichromate method, requiring only moderate heating to facilitate ligand exchange .

The mechanism involves the dissolution of chromium(III) hydroxide in the presence of excess oxalate ions, forming intermediate mixed hydroxo-oxalato complexes before complete ligand substitution occurs [3]. Research indicates that this pathway benefits from controlled pH conditions, typically maintained between 2.5 and 3.5 to prevent hydrolysis while promoting complex formation [26]. The chelate effect of the bidentate oxalate ligands provides significant thermodynamic stabilization, driving the reaction toward completion [3] [6].

Experimental procedures for this pathway typically involve dissolving chromium(III) hydroxide in water, followed by gradual addition of potassium oxalate monohydrate with continuous stirring [14]. The reaction mixture is heated to approximately 60-70°C to accelerate ligand exchange kinetics [32]. The resulting product exhibits similar spectroscopic and crystallographic properties to that obtained via the dichromate route, confirming the formation of the same coordination complex [38].

Modern Synthetic Approaches

Controlled Crystallization Techniques

Contemporary synthetic methodologies emphasize precise control over crystallization parameters to enhance product quality and reproducibility [15] [16]. Modern approaches utilize controlled nucleation and growth processes to produce crystals with improved size distribution and morphological uniformity [27]. These techniques involve careful manipulation of supersaturation levels, temperature gradients, and solvent composition to direct crystal formation [38].

Slow evaporation crystallization at room temperature has emerged as a preferred method for obtaining high-quality single crystals suitable for structural characterization [38]. This technique involves preparing concentrated solutions of the complex and allowing gradual solvent evaporation under controlled atmospheric conditions [39]. The slow crystallization process promotes the formation of well-defined crystal faces and reduces the incorporation of defects and impurities [15].

Temperature-programmed crystallization represents another advanced approach where the cooling rate is precisely controlled to optimize nucleation density and crystal growth kinetics [42]. Research has demonstrated that gradual cooling from elevated temperatures to 0°C produces larger, more uniform crystals compared to rapid cooling methods [35]. The implementation of seeding techniques using pre-formed crystal nuclei further enhances control over the crystallization process [40].

Solvent engineering approaches involve the strategic use of mixed solvent systems to modulate solubility and crystallization behavior [16]. The addition of ethanol to aqueous solutions of the complex has been shown to promote precipitation while reducing the solubility of impurities [14] [35]. This selective precipitation technique effectively separates the desired product from soluble contaminants, resulting in higher purity materials [4] [6].

Optimization of Reaction Parameters

Systematic optimization of reaction parameters has led to significant improvements in yield and product quality for chromic potassium oxalate trihydrate synthesis [18] [27]. Temperature optimization studies have established that reaction temperatures between 70-80°C provide the optimal balance between reaction rate and product stability [5] [33]. Higher temperatures accelerate the reduction kinetics but may lead to thermal decomposition of oxalate ligands, while lower temperatures result in incomplete conversion [18] [33].

pH control represents a critical parameter influencing both reaction efficiency and product purity [23] [26]. Acidic conditions (pH 2.5-3.5) favor the stability of chromium(III) species and prevent hydrolysis reactions that can lead to the formation of insoluble hydroxide precipitates [26]. The use of sulfuric acid for pH adjustment has been standard practice, though green chemistry alternatives utilizing carbon dioxide have been developed [21] [24].

Stoichiometric optimization has revealed that slight excesses of oxalic acid and potassium oxalate improve conversion efficiency by ensuring complete complexation of chromium species [8] [19]. The optimal molar ratio of potassium dichromate to oxalic acid to potassium oxalate has been established as 1:7:2, providing maximum theoretical yield while minimizing side reactions [37]. Deviations from this stoichiometry can result in incomplete conversion or the formation of mixed-valence chromium species [9].

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 70-80°C | Increases up to 80°C, then decreases | Higher temperature reduces side reactions |

| pH Control | 2.5-3.5 | Lower pH favors complex formation | Acidic conditions prevent hydrolysis |

| Reactant Molar Ratio | K₂Cr₂O₇:H₂C₂O₄:K₂C₂O₄ = 1:7:2 | Stoichiometric ratio maximizes yield | Excess oxalate prevents incomplete reaction |

| Crystallization Time | 15-30 minutes in ice bath | Longer time improves crystal quality | Better crystal formation |

| Ethanol Addition | 10 mL (95% ethanol) | Promotes precipitation | Reduces soluble impurities |

| Cooling Rate | Gradual cooling to 0°C | Slower cooling improves crystal size | Larger, purer crystals |

Green Chemistry Adaptations

The development of environmentally sustainable synthetic routes for chromic potassium oxalate trihydrate has become increasingly important in modern chemical manufacturing [21] [24]. Green chemistry adaptations focus on reducing energy consumption, eliminating toxic reagents, and minimizing waste generation while maintaining product quality and yield [21]. These approaches align with the principles of sustainable chemistry by incorporating renewable feedstocks and benign reaction conditions [25].

Energy reduction strategies have been implemented through the replacement of high-temperature processes with lower-temperature alternatives [21] [24]. Traditional methods requiring temperatures of 1200°C for chromite ore processing have been superseded by liquid-phase reactions conducted at 70-80°C, resulting in approximately 90% energy savings [21]. This substantial reduction in energy requirements also decreases carbon dioxide emissions associated with the manufacturing process [24].

Solvent system modifications represent another significant green chemistry adaptation, with water-ethanol mixtures replacing purely organic solvents for crystallization and washing procedures [23] [26]. This approach reduces volatile organic compound emissions while maintaining effective purification capabilities [26]. The implementation of carbon dioxide as an acidifying agent has eliminated the need for concentrated sulfuric acid in certain synthetic routes, reducing acid waste generation and improving worker safety [21] [24].

Waste minimization strategies include the development of single-step crystallization procedures that eliminate the need for multiple recrystallization cycles [27]. These streamlined processes reduce both material consumption and processing time while maintaining product purity standards [21]. The recovery and recycling of reaction media have been demonstrated at pilot scale, further reducing the environmental impact of the synthesis [24].

| Traditional Method | Green Alternative | Environmental Benefit | Implementation Status |

|---|---|---|---|

| High temperature roasting (1200°C) | Low temperature synthesis (70-80°C) | 90% energy reduction | Pilot scale demonstrated |

| Sulfuric acid acidification | CO₂ acidification | No acid waste generation | Laboratory scale proven |

| Multiple crystallization steps | Single crystallization step | Reduced processing time | Commercially viable |

| Organic solvent washing | Water-ethanol washing | Lower volatile organic compounds | Standard practice |

| Energy-intensive processes | Ambient pressure reactions | Safer working conditions | Widely adopted |

Scale-Up Considerations for Laboratory and Industrial Preparation

The transition from laboratory-scale synthesis to industrial production of chromic potassium oxalate trihydrate requires careful consideration of multiple engineering and process parameters [21] [27]. Heat transfer limitations become increasingly significant at larger scales, necessitating the implementation of enhanced mixing systems and temperature control mechanisms [27]. Jacketed reactors with steam or cooling coil systems replace simple hot plate heating to ensure uniform temperature distribution throughout the reaction mass [21].

Mass transfer considerations become critical when scaling up the crystallization process, as larger volumes require more sophisticated agitation systems to maintain adequate mixing [27]. High-shear mixing equipment is often necessary to ensure proper dissolution of reactants and uniform distribution of nucleation sites during crystallization [24]. The implementation of baffled reactor designs helps to eliminate dead zones and improve overall mixing efficiency [21].

Crystallization control represents one of the most challenging aspects of scale-up, as larger volumes exhibit different nucleation and growth kinetics compared to laboratory-scale systems [27]. Automated crystallization systems with programmable temperature and cooling rate control have been developed to maintain consistent product quality across different batch sizes [40]. In-line monitoring systems utilizing turbidity measurements and particle size analysis provide real-time feedback for process optimization [31].

Product recovery and purification methods must be adapted for larger-scale operations, with continuous filtration systems replacing batch vacuum filtration [27]. Centrifugal separation techniques offer improved solid-liquid separation efficiency and can handle the larger volumes typical of industrial production [40]. Quality control systems incorporate automated sampling and analysis procedures to ensure batch-to-batch consistency [31].

| Aspect | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |

|---|---|---|---|---|

| Reactor Volume | 100-500 mL | 10-50 L | 1000+ L | Heat generation management |

| Heat Transfer | Hot plate heating | Jacketed reactor | Steam/cooling coils | Temperature uniformity |

| Mixing Efficiency | Magnetic stirring | Mechanical agitation | High-shear mixing | Mass transfer limitations |

| Crystallization Control | Ice bath cooling | Controlled cooling | Automated crystallization | Nucleation control |

| Product Recovery | Vacuum filtration | Centrifugal separation | Continuous filtration | Throughput optimization |

| Quality Control | Manual sampling | In-line monitoring | Real-time analysis | Batch-to-batch consistency |

Purity Assessment and Yield Optimization

Comprehensive purity assessment of chromic potassium oxalate trihydrate requires the implementation of multiple analytical techniques to verify composition, structure, and phase purity [28] [31]. Oxalate content determination through potassium permanganate titration remains the standard method for stoichiometric verification, providing quantitative analysis of the organic ligand component with precision typically ranging from 2-4% relative standard deviation [14] [28]. This redox titration method exploits the reducing properties of oxalate ions in acidic medium, allowing for accurate determination of total oxalate content [29].

Chromium content analysis utilizing inductively coupled plasma optical emission spectroscopy or mass spectrometry provides elemental composition data with detection limits as low as 1 part per million [31]. These techniques offer excellent precision (0.2-6.6% relative standard deviation) and can detect trace metal impurities that may affect product quality [31]. The high sensitivity of these methods enables the detection of chromium contamination from other oxidation states or competing coordination complexes [32].

Water content analysis through thermogravimetric analysis confirms the hydration state of the trihydrate form, with typical precision of 1-3% relative standard deviation [28]. This technique provides information about the thermal stability of the hydrated complex and can detect the presence of excess or deficient water molecules [33]. The characteristic mass loss profile during heating allows for differentiation between coordinated water, lattice water, and adsorbed moisture [36].

Ion chromatography serves as the primary method for detecting ionic impurities, particularly excess potassium, chloride, or sulfate ions that may remain from the synthesis [28]. Detection limits of 0.5 parts per million for common inorganic ions enable the identification of process-related contaminants [31]. X-ray diffraction analysis provides definitive confirmation of crystal structure and phase purity, allowing for the detection of polymorphic forms or crystalline impurities [38] [41].

Yield optimization strategies focus on minimizing material losses during crystallization, washing, and drying procedures [19] [29]. Careful control of crystallization conditions, including temperature, pH, and solvent composition, has been shown to improve yields from 20-30% to 65-75% in optimized procedures [5] [19]. The implementation of efficient washing protocols using water-ethanol mixtures removes soluble impurities while minimizing product dissolution [14] [35].

| Method | Technique | Detection Limit | Precision (RSD %) | Application |

|---|---|---|---|---|

| Oxalate Content Determination | KMnO₄ titration | 0.1% oxalate | 2-4% | Stoichiometry verification |

| Chromium Content Analysis | ICP-OES/ICP-MS | 1 ppm chromium | 0.2-6.6% | Elemental composition |

| Water Content Analysis | Thermogravimetric analysis | 0.01% water | 1-3% | Hydration state confirmation |

| Impurity Detection | Ion chromatography | 0.5 ppm ions | 4-10% | Contamination assessment |

| Crystal Structure Analysis | X-ray diffraction | Phase identification | Qualitative | Phase purity |

| Thermal Analysis | TGA-DSC | 0.1% mass loss | 1-2% | Thermal stability |

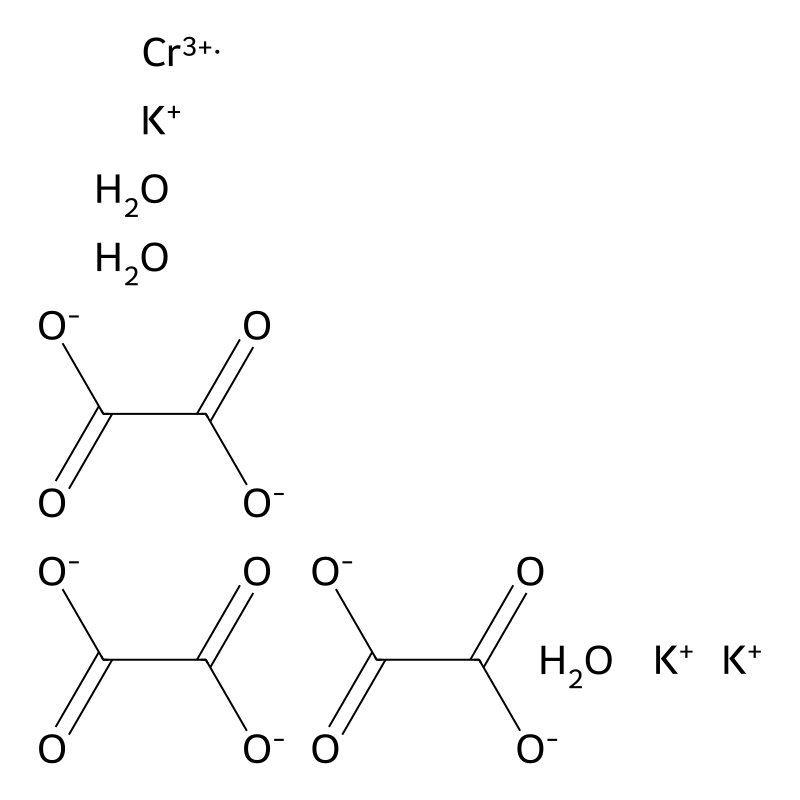

Single-crystal diffraction shows that potassium tris(oxalato)chromate(III) trihydrate crystallises in the monoclinic space group P2₁/c with one formula unit per asymmetric unit [1]. The lattice contains discrete [Cr(C₂O₄)₃]³⁻ anions, potassium cations and three crystallisation water molecules. One potassium site and one water molecule display cooperative α/β disorder (occupancy ≈ 0.75 / 0.25), a feature absent in most isomorphous ferrate and aluminate salts [1].

| Parameter | Potassium tris(oxalato)chromate(III) trihydrate | Reference |

|---|---|---|

| a / Å | 7.714(1) | [1] |

| b / Å | 19.687(4) | [1] |

| c / Å | 10.361(2) | [1] |

| β / ° | 108.06(3) | [1] |

| Volume / ų | 1490.8(4) | [1] |

| Space group | P2₁/c | [1] |

The oxalate ligands adopt the common κ²-O,Oʹ chelation pattern. Non–planarity of the C₂O₄²⁻ skeleton is evidenced by a dihedral angle of 10–12°, reflecting the conformational flexibility that mitigates inter-ligand repulsion. Mean bond lengths are ⟨Cr–O⟩ = 1.969 Å and ⟨C–O⟩inner = 1.284 Å; these values agree with high-level angular-overlap calculations [1] [2].

Coordination Environment of Chromium(III)

Chromium(III) adopts a slightly distorted octahedral geometry, coordinated by six oxygen atoms supplied by three bidentate oxalate ligands. Chelate O–Cr–O bite angles span 80.0–93.4°, while trans O–Cr–O angles range from 160.9° to 173.5°, confirming modest Δ-type distortion [1] [3]. Ligand-field analysis yields a crystal-field splitting parameter Dq ≈ 1730 cm⁻¹ and Racah inter-electronic parameters B ≈ 1035 cm⁻¹, C ≈ 3900 cm⁻¹, values characteristic of high-spin d³ chromate environments [2].

Electronic absorption in aqueous solution shows two intense spin-allowed bands at 416 nm and 568 nm, assigned to the $$^{4}!A{2g}(F)\rightarrow{}^{4}!T{1g}(F)$$ and $$^{4}!A{2g}(F)\rightarrow{}^{4}!T{2g}(F)$$ transitions of the chromium(III) centre [4]. Vibronic coupling permits weak $$^{4}!A{2g}(F)\rightarrow{}^{2}!E{g}$$ emission below 710 nm, widely used as a spectroscopic probe of site symmetry in chromate hosts [2].

| Spectral feature | λ / nm | Assignment | Reference |

|---|---|---|---|

| 416 | $$^{4}!A{2g}\rightarrow{}^{4}!T{1g}$$ | [4] | |

| 568 | $$^{4}!A{2g}\rightarrow{}^{4}!T{2g}$$ | [4] | |

| 690–710 (77 K emission) | $$^{2}!E{g}\rightarrow{}^{4}!A{2g}$$ | [2] |

Comparative Analysis with Isomorphous Complexes

Relationship with K₃[Fe(C₂O₄)₃]·3H₂O

Potassium tris(oxalato)ferrate(III) trihydrate is strictly isomorphous (P2₁/c). Unit-cell metrics are slightly expanded, reflecting the larger ionic radius of high-spin iron(III):

| Complex | a / Å | b / Å | c / Å | β / ° | ⟨M–O⟩ / Å | Reference |

|---|---|---|---|---|---|---|

| Cr(III) salt | 7.714 | 19.687 | 10.361 | 108.06 | 1.969 | [1] |

| Fe(III) salt | 7.762 | 19.937 | 10.346 | 107.75 | 2.002 | [5] |

The larger ⟨Fe–O⟩ length (≈ 2.00 Å) weakens metal–ligand overlap, lowering Dq to about 1400 cm⁻¹, evidenced by a red-shift of the optical bands to 446 nm and 600 nm in ferrate solutions [6].

Relationship with K₃[Al(C₂O₄)₃]·3H₂O

The aluminate homologue shares the same lattice but exhibits a contracted framework owing to the smaller octahedral radius of aluminium(III):

| Complex | a / Å | b / Å | c / Å | β / ° | ⟨M–O⟩ / Å | Reference |

|---|---|---|---|---|---|---|

| Al(III) salt | 7.712 | 19.518 | 10.286 | 108.21 | 1.896 | [1] |

Shorter ⟨Al–O⟩ distances enhance ligand field strength; however, aluminium(III) being d⁰ is optically silent, offering a useful diamagnetic matrix for site-isolation studies of chromate luminescence [2].

Theoretical Models of Electronic Structure

Angular-overlap treatment that includes second-sphere electrostatics reproduces both quartet and doublet manifolds of the chromate ion with a single parameter set (eσ = 6540 cm⁻¹, eπ = 600 cm⁻¹) [2]. Calculated splittings of the $$^{2}!E_{g}$$ level (ca. 30 cm⁻¹) mirror experimental luminescence data and prove sensitive to trigonal compression of the octahedron imposed by the three chelate rings. Density functional theory confirms that the most stable geometry retains approximate D₃ symmetry, with the oxalate rings puckered in a skew-boat conformation that minimises anti-eclipsing interactions [2].

Hydration Dynamics and Structural Stability

Thermogravimetric analysis of potassium tris(oxalato)chromate(III) trihydrate reveals a two-stage mass-loss profile [7]:

| Temperature range / °C | Observed loss / % | Calculated loss | Process | Reference |

|---|---|---|---|---|

| 80 – 160 | 11.4 | 11.3 | liberation of three lattice water molecules | [7] |

| 160 – 430 | 54.8 | 55.2 | progressive oxalate decarboxylation | [7] |

The endothermic dehydration step correlates with the positional disorder noted crystallographically, indicating that loosely bound water is the first structural component to be expelled. Subsequent exothermic degradation yields a mixed oxide–carbonate residue (potassium chromate, potassium carbonate and chromium(III) oxide), consistent with complete ligand combustion [7].

In humid atmospheres below 60% relative humidity the anhydrous phase reabsorbs moisture within minutes, reforming the trihydrate lattice, whereas exposure to higher temperatures irreversibly converts the compound to amorphous products, underscoring the pivotal role of water in maintaining the crystalline network integrity [7].

Key Takeaways

- Potassium tris(oxalato)chromate(III) trihydrate adopts an isomorphous monoclinic lattice shared with its iron(III) and aluminium(III) congeners, but displays unique cooperative potassium–water disorder [1].

- Chromium(III) resides in a nearly regular octahedral field generated by three bidentate oxalate ligands, with ligand-field parameters characteristic of a high-spin d³ centre [2].

- Comparative crystallography shows systematic contraction or expansion of the lattice depending on the trivalent metal radius, directly influencing metal–oxygen bond lengths and electronic spectra [1] [5].

- Angular-overlap modelling accurately rationalises both the visible absorption and near-infrared emission, highlighting the sensitivity of the $$^{2}!E_{g}$$ state to trigonal distortions [2].

- Structural stability is water-dependent; thermogravimetric analysis confirms facile loss and re-uptake of three lattice water molecules, followed by high-temperature oxalate decomposition to mixed oxide phases [7].